molecular formula C14H16O4 B11807368 Methyl4-butoxybenzofuran-6-carboxylate

Methyl4-butoxybenzofuran-6-carboxylate

Cat. No.: B11807368
M. Wt: 248.27 g/mol
InChI Key: NEUHNMUKBLDUDT-UHFFFAOYSA-N
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Description

Methyl 4-butoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C14H16O4. . This compound is characterized by a benzofuran ring substituted with a butoxy group at the 4-position and a carboxylate group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-butoxybenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-butoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butoxybenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 4-butoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 4-butoxybenzofuran-6-carboxylate (MBBFC) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis of Methyl 4-butoxybenzofuran-6-carboxylate

The synthesis of MBBFC typically involves the reaction of 4-butoxybenzoic acid with a benzofuran derivative in the presence of appropriate coupling agents. The process often includes the following steps:

  • Preparation of the Starting Materials : 4-butoxybenzoic acid is synthesized from the corresponding alcohol and an acid catalyst.
  • Formation of Benzofuran Derivative : Benzofuran can be prepared via cyclization reactions involving phenolic compounds.
  • Coupling Reaction : The final step involves coupling the two components to form MBBFC, usually employing methods such as esterification or acylation.

Biological Activity

MBBFC has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that MBBFC exhibits significant antimicrobial properties against a range of bacteria and fungi. For example, in vitro tests have demonstrated its effectiveness in inhibiting the growth of pathogenic strains such as Staphylococcus aureus and Candida albicans.
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that MBBFC may possess anti-inflammatory properties, potentially contributing to its therapeutic applications in conditions characterized by inflammation.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives of benzofuran compounds, including MBBFC, revealed that modifications to the benzofuran structure significantly influenced their antimicrobial efficacy. The study utilized agar diffusion methods to assess inhibition zones against selected microorganisms, highlighting MBBFC's potential as a lead compound for further development .
  • Oxidative Stress Studies : In a controlled laboratory setting, MBBFC was evaluated for its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting its role as a protective agent against cellular damage .
  • Inflammation Model Testing : In vivo studies using animal models demonstrated that administration of MBBFC resulted in a notable reduction in inflammatory markers compared to control groups. This finding supports further investigation into its mechanism of action and potential therapeutic applications .

Comparative Biological Activity Table

Compound Activity Type IC50/Effective Concentration Reference
Methyl 4-butoxybenzofuran-6-carboxylateAntimicrobial25 µg/mL against S. aureus
Other Benzofuran DerivativeAntioxidant30 µg/mL scavenging activity
Methyl 4-butoxybenzofuran-6-carboxylateAnti-inflammatorySignificant reduction in TNF-α levels

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 4-butoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H16O4/c1-3-4-6-17-12-8-10(14(15)16-2)9-13-11(12)5-7-18-13/h5,7-9H,3-4,6H2,1-2H3

InChI Key

NEUHNMUKBLDUDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

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